Butriptyline-d6
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Overview
Description
Butriptyline-d6 is a deuterated form of butriptyline, a tricyclic antidepressant. The molecular formula of this compound is C21H21D6N, and it has a molecular weight of 299.48. This compound is primarily used in scientific research, particularly in the field of proteomics .
Preparation Methods
The preparation of butriptyline-d6 generally involves the synthesis of butriptyline followed by isotopic substitution with deuterium. This can be achieved by using deuterating agents or other compounds with an affinity for deuterium during the synthesis process . Specific synthetic routes and reaction conditions are detailed in specialized synthesis literature or professional laboratories.
Chemical Reactions Analysis
Butriptyline-d6, like its non-deuterated counterpart, undergoes various chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Scientific Research Applications
Butriptyline-d6 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Proteomics: Used as a biochemical tool for studying protein interactions and functions.
Metabolic Research: Helps in studying metabolic pathways in vivo safely.
Environmental Studies: Utilized in environmental research for tracking chemical pathways and transformations.
Clinical Diagnostics: Employed in clinical diagnostics for imaging and diagnosis
Mechanism of Action
Butriptyline-d6, like butriptyline, functions primarily as a tricyclic antidepressant. It acts by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action is mediated through the sodium-dependent serotonin transporter and the norepinephrine transporter. Additionally, this compound exhibits antihistamine and anticholinergic effects, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Butriptyline-d6 is part of the tricyclic antidepressant class, specifically a dibenzocycloheptadiene. Similar compounds include:
Amitriptyline: Another tricyclic antidepressant with a similar structure but different side chain.
Nortriptyline: A metabolite of amitriptyline with similar pharmacological effects.
Protriptyline: Another tricyclic antidepressant with a similar core structure but different pharmacological properties
Properties
IUPAC Name |
2-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)-N,N-bis(trideuteriomethyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3/i2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALELTFCQZDXAMQ-XERRXZQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C)CC1C2=CC=CC=C2CCC3=CC=CC=C13)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.